
4-(2-Ethoxyethoxy)-N-(2-isopropoxybenzyl)aniline
Übersicht
Beschreibung
4-(2-Ethoxyethoxy)-N-(2-isopropoxybenzyl)aniline, also known as 4-EEI, is an aniline derivative that has been widely studied due to its potential applications in scientific research. It is a colorless to slightly yellow liquid with a melting point of -20°C and a boiling point of 155-156°C. 4-EEI is a versatile compound with a variety of applications in the fields of organic synthesis, biochemistry, and pharmacology. In
Wissenschaftliche Forschungsanwendungen
Aniline Derivatives in Scientific Research
Aniline and its derivatives are foundational in the development and synthesis of a wide range of compounds, including dyes, pharmaceuticals, and polymers. The unique chemical structure of aniline derivatives allows for extensive modifications, leading to applications across diverse scientific fields.
Antioxidant Activity Studies
Aniline derivatives are often studied for their antioxidant properties, contributing to research in food engineering, medicine, and pharmacy. Techniques like the Oxygen Radical Absorption Capacity (ORAC) and the Hydroxyl Radical Antioxidant Capacity (HORAC) tests assess the antioxidant capacity of compounds, including aniline derivatives, to understand their potential in combating oxidative stress in biological systems (Munteanu & Apetrei, 2021).
Environmental Impact and Remediation
Research on aniline derivatives also includes their environmental impact, particularly concerning their presence in water sources and their potential biodegradability. Studies have shown that certain aniline derivatives can be found in water bodies, raising concerns about their effects on aquatic life and potential entry into the food chain. Addressing these concerns, research into enzymatic approaches for the remediation and degradation of pollutants, including aniline derivatives, highlights the importance of developing environmentally friendly solutions for industrial effluents (Husain & Husain, 2007).
Pharmacological Applications
The pharmacological significance of aniline derivatives is evident in their role as precursors and active ingredients in drug development. These compounds have been investigated for their therapeutic potential, including their use as analgesics and in the treatment of various diseases. The synthesis and application of aniline derivatives in medicine underscore their versatility and essential role in creating effective treatments (Iwuozor Kingsley Ogemdi, 2019).
Eigenschaften
IUPAC Name |
4-(2-ethoxyethoxy)-N-[(2-propan-2-yloxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-4-22-13-14-23-19-11-9-18(10-12-19)21-15-17-7-5-6-8-20(17)24-16(2)3/h5-12,16,21H,4,13-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHONKPPZLLVQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)NCC2=CC=CC=C2OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethoxyethoxy)-N-(2-isopropoxybenzyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



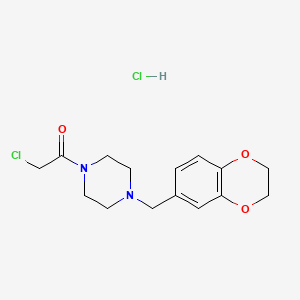
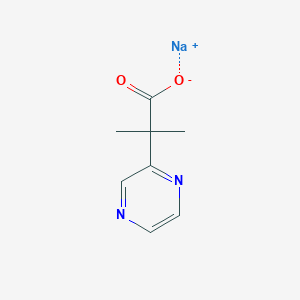
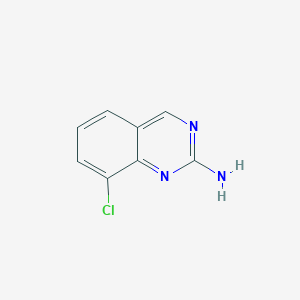
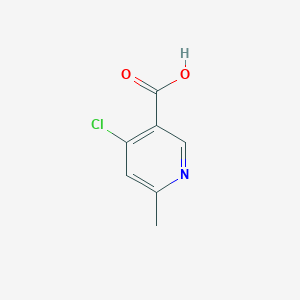
![5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride](/img/structure/B1451552.png)
![3-{[(4-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B1451553.png)
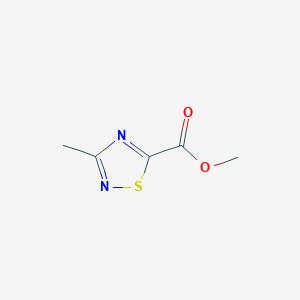
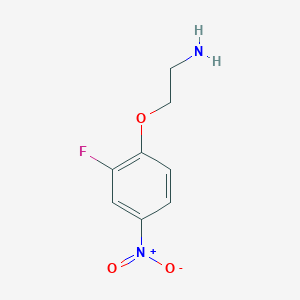
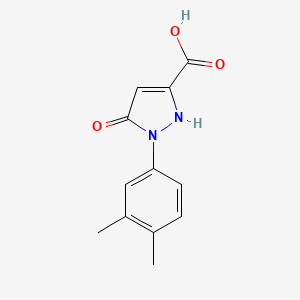
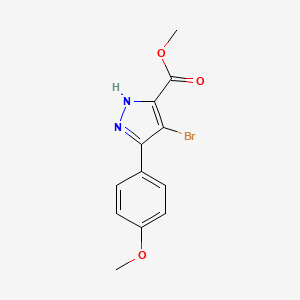
![2,7-Dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1451560.png)
![4-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1451561.png)
![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1451563.png)
![3-[(1-Naphthyloxy)methyl]pyrrolidine](/img/structure/B1451566.png)